molecular formula C12H15NO2S B3827769 3-(mesitylsulfonyl)propanenitrile

3-(mesitylsulfonyl)propanenitrile

Cat. No.: B3827769
M. Wt: 237.32 g/mol
InChI Key: KZQCODJYLKCGKT-UHFFFAOYSA-N
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Description

Based on the available data, we infer that 3-(mesitylsulfonyl)propanenitrile would share core features with these analogs, such as a propanenitrile backbone modified by a sulfonyl group. For clarity, this article will focus on 3-(methylsulfonyl)propanenitrile (Dapansutrile, CAS 54863-37-5) as the primary comparator, alongside other sulfonyl- and amino-substituted derivatives documented in the evidence.

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-7-10(2)12(11(3)8-9)16(14,15)6-4-5-13/h7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQCODJYLKCGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the propanenitrile backbone critically influences physical and chemical properties. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Physical State Key Properties References
3-(Methylsulfonyl)propanenitrile (Dapansutrile) 54863-37-5 C₄H₇NO₂S 133.17 Crystalline solid Purity ≥98%, stability ≥4 years at -20°C
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Not provided C₉H₈FNO₂S 213.23 Not specified Aryl sulfonyl group introduces steric bulk and electronic effects
3-[(3-Methoxyphenyl)amino]propanenitrile 26424-07-7 C₁₀H₁₂N₂O 176.22 Likely liquid Amino group enables nucleophilic reactions; requires empirical data for precise characterization
3-(Hexylamino)propanenitrile Not provided C₉H₁₈N₂ 154.25 Yellow-orange oil IR: ~2250 cm⁻¹ (C≡N); NMR signals for aliphatic chains
3-(Phenylamino)propanenitrile Not provided C₉H₁₀N₂ 146.19 Yellow-orange oil Aromatic amine influences solubility and reactivity
Key Observations:
  • Sulfonyl vs. Amino Groups: Sulfonyl derivatives (e.g., Dapansutrile) exhibit strong electron-withdrawing effects, enhancing electrophilicity of the nitrile group. In contrast, amino derivatives (e.g., 3-(phenylamino)propanenitrile) introduce nucleophilic sites, enabling participation in reactions like aza-Michael additions .
  • Physical States: Sulfonyl derivatives are typically crystalline (Dapansutrile) due to polar interactions, while amino analogs are often oils .
  • Stability: Dapansutrile’s stability (≥4 years at -20°C) surpasses that of amino derivatives, which may degrade due to amine oxidation .
Sulfonyl Derivatives:
  • Dapansutrile : Used as an inhibitor in pharmaceutical contexts, leveraging its nitrile group’s reactivity. Its methylsulfonyl substituent balances solubility and stability .
  • 3-[(2-Fluorophenyl)sulfonyl]propanenitrile : The fluorine atom enhances lipophilicity and metabolic stability, making it suitable for medicinal chemistry applications .
Amino Derivatives:
  • 3-(Phenylamino)propanenitrile: Participates in Michael additions and serves as a precursor for heterocyclic synthesis. Spectral data (NMR, IR) confirm its utility in reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(mesitylsulfonyl)propanenitrile
Reactant of Route 2
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3-(mesitylsulfonyl)propanenitrile

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